molecular formula C8H8N4O3 B030840 2-Nitrobenzaldehyde semicarbazone CAS No. 16004-43-6

2-Nitrobenzaldehyde semicarbazone

Cat. No. B030840
CAS RN: 16004-43-6
M. Wt: 208.17 g/mol
InChI Key: OEOKLBSECDAYSM-BJMVGYQFSA-N
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Description

2-Nitrobenzaldehyde Semicarbazone is a derivative of Semicarbazide . It can be measured as a metabolite marker to detect the widely banned antibiotic Nitrofurazone .


Synthesis Analysis

A sensitive method for semicarbazide determination was developed by differential pulse voltammetry . In this method, 2-nitrobenzaldehyde was used as an active reagent to react with semicarbazide . The reaction product, 2-nitrobenzaldehyde semicarbazone, was quantified by differential pulse voltammetry .


Molecular Structure Analysis

The molecular formula of 2-Nitrobenzaldehyde Semicarbazone is C8H8N4O3 .


Chemical Reactions Analysis

2-Nitrobenzaldehyde Semicarbazone is a derivative of Semicarbazide .


Physical And Chemical Properties Analysis

The molecular weight of 2-Nitrobenzaldehyde Semicarbazone is 208.17 . The melting point is 181℃ . The density is 1.46±0.1 g/cm3 (Predicted) . The solubility is slightly soluble in Aqueous Acid, DMSO, and Methanol . The pKa is 11.14±0.46 (Predicted) .

Scientific Research Applications

Analytical Chemistry

2-Nitrobenzaldehyde semicarbazone: is used as an analytical standard in the determination of nitrofuran metabolites in animal tissues . Its specificity and stability make it suitable for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is essential for ensuring the safety and compliance of food products.

Veterinary Medicine

In veterinary medicine, this compound serves as a derivatized standard for the assay of nitrofurans, which are antibiotics used in animal husbandry . Monitoring their residues is crucial due to their potential health risks to humans and the strict regulations governing their use in food-producing animals.

Food Safety

2-Nitrobenzaldehyde semicarbazone: is utilized in testing milk from dairy cows and shrimp dosed with nitrofurans . Its role in detecting these compounds is vital for food safety, as nitrofurans can be carcinogenic and are banned in many countries.

Pharmaceutical Research

In pharmaceutical research, 2-Nitrobenzaldehyde semicarbazone is used as a reference standard in the development of new drugs . It aids in the quantification and analysis of chemical compounds during the drug discovery process.

Mechanism of Action

Safety and Hazards

2-Nitrobenzaldehyde Semicarbazone is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

2-Nitrobenzaldehyde can react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices . On photolysis, the nitrobenzyl group is cleaved to form neat chitosan nanofiber matrices . This principle has been applied for the preparation of gelatin nanofiber matrices .

properties

IUPAC Name

[(E)-(2-nitrophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKLBSECDAYSM-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016461
Record name 2-Nitrobenzaldehyde semicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrobenzaldehyde semicarbazone

CAS RN

16004-43-6, 16604-43-6
Record name 2-Nitrobenzaldehyde semicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrobenzaldehyde semicarbazone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-nitrobenzaldehyde semicarbazone formed in food analysis?

A: The formation of 2-nitrobenzaldehyde semicarbazone occurs through a reaction between semicarbazide and 2-nitrobenzaldehyde. This reaction is often employed in analytical methods to detect trace amounts of semicarbazide in food samples [, ].

Q2: Can you provide an example of an analytical method that utilizes 2-nitrobenzaldehyde semicarbazone?

A: One example is a highly sensitive ELISA (enzyme-linked immunosorbent assay) developed to detect semicarbazide []. This method uses a monoclonal antibody specific to 2-nitrobenzaldehyde semicarbazone. The presence of 2-nitrobenzaldehyde semicarbazone in a sample competitively inhibits the binding of the antibody to a pre-coated antigen, allowing for the quantification of semicarbazide based on the degree of inhibition.

Q3: Are there any limitations to using 2-nitrobenzaldehyde semicarbazone as a marker for semicarbazide in food?

A: Yes, a potential limitation is the possibility of artefactual formation of 2-nitrobenzaldehyde semicarbazone during analysis []. The acidic conditions used in some analytical methods to free hydrazine from food components can also inadvertently lead to the reaction of hydrazine with urea compounds, resulting in the formation of semicarbazide. This newly formed semicarbazide could then react with 2-nitrobenzaldehyde, leading to an overestimation of the original semicarbazide levels in the food.

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